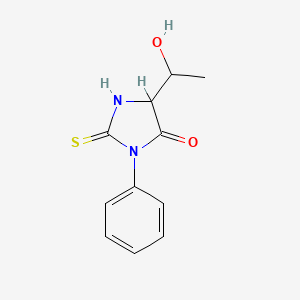

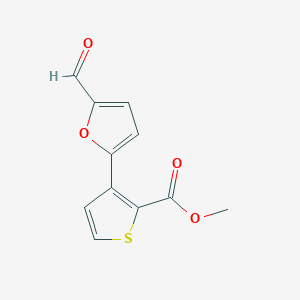

4,4'-(3H-2,1-苯并恶唑硫醇-3-亚甲基)双(3-溴-2,5-二甲基苯酚) S,S-二氧化物

货号 B1587084

CAS 编号:

40070-59-5

分子量: 572.3 g/mol

InChI 键: JHWIBPVPGLHJHA-RMFGFXDFSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

- Specific Scientific Field : Analytical Chemistry

- Summary of the Application : Bromophenol Blue is primarily used as a pH indicator, a color marker, and a dye. It changes color in response to changes in pH, making it useful in various scientific and industrial applications .

- Methods of Application or Experimental Procedures : In a laboratory setting, Bromophenol Blue can be added to a solution to test its pH. The solution changes color depending on the pH: it is yellow at pH 3.0, green at pH 4.6, and blue at pH 6.2 .

- Results or Outcomes : The color change allows scientists to quickly and easily determine the pH of a solution. This can be crucial in many experiments, as the pH can affect the behavior of other chemicals in the solution .

-

Electrophoretic Color Marker

- Specific Scientific Field : Molecular Biology

- Summary of the Application : Bromophenol Blue is used as a color marker to monitor the process of agarose gel electrophoresis and polyacrylamide gel electrophoresis .

- Methods of Application or Experimental Procedures : Bromophenol Blue is added to the gel and it migrates in the same direction as DNA or protein. The rate at which it migrates varies according to gel density and buffer composition .

- Results or Outcomes : The migration of Bromophenol Blue allows scientists to monitor the progress of the electrophoresis .

-

Protein and Nucleic Acid Detection

- Specific Scientific Field : Biochemistry

- Summary of the Application : Bromophenol Blue is used as a dye to detect proteins and nucleic acids, particularly when staining living tissues .

- Methods of Application or Experimental Procedures : Bromophenol Blue is added to the sample and it binds to proteins and nucleic acids, allowing them to be visualized .

- Results or Outcomes : The binding of Bromophenol Blue allows scientists to detect and quantify the presence of proteins and nucleic acids in a sample .

-

Water Treatment

- Specific Scientific Field : Environmental Science

- Summary of the Application : Bromophenol Blue is a toxic dye that can contaminate water. Various adsorbents have been used to remove Bromophenol Blue from water .

- Methods of Application or Experimental Procedures : Adsorbents such as biomass, activated carbon, biochar, polymer, nanoparticle, and composite are used to treat Bromophenol Blue-contaminated water .

- Results or Outcomes : The adsorption process removes Bromophenol Blue from the water, reducing its toxicity and making the water safer for use .

安全和危害

属性

CAS 编号 |

40070-59-5 |

|---|---|

产品名称 |

4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide |

分子式 |

C23H24Br2O5S |

分子量 |

572.3 g/mol |

IUPAC 名称 |

2-bromo-4-[(3S)-3-[(1S,4S,5R,6S)-5-bromo-4-hydroxy-3,6-dimethylcyclohex-2-en-1-yl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3,6-dimethylphenol |

InChI |

InChI=1S/C23H24Br2O5S/c1-11-9-16(13(3)19(24)21(11)26)23(17-10-12(2)22(27)20(25)14(17)4)15-7-5-6-8-18(15)31(28,29)30-23/h5-10,13,16,19,21,26-27H,1-4H3/t13-,16-,19+,21-,23-/m0/s1 |

InChI 键 |

JHWIBPVPGLHJHA-RMFGFXDFSA-N |

手性 SMILES |

C[C@H]1[C@H](C=C([C@@H]([C@@H]1Br)O)C)[C@@]2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C |

SMILES |

CC1C(C=C(C(C1Br)O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C |

规范 SMILES |

CC1C(C=C(C(C1Br)O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

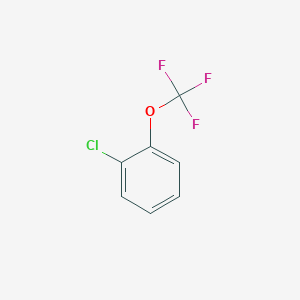

1-Chloro-2-(trifluoromethoxy)benzene

450-96-4

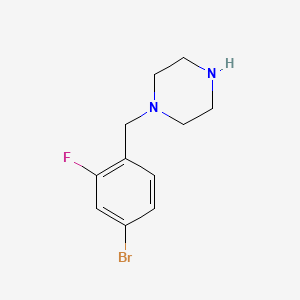

1-(4-Bromo-2-fluorobenzyl)piperazine

870703-75-6

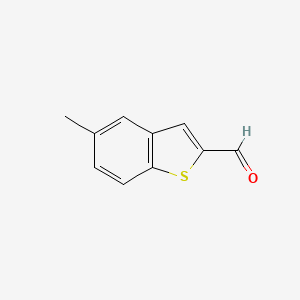

Methyl 4-fluoro-1-benzothiophene-2-carboxylate

220180-55-2

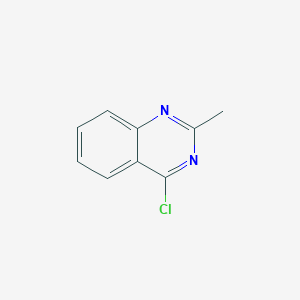

4-Chloro-2-methylquinazoline

6484-24-8

![3-[Tris(1-methylethoxy)silyl]propyl methacrylate](/img/structure/B1587022.png)